molecular formula C18H14ClFN2O3S B4952593 2-{[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-N~1~-(3-FLUOROPHENYL)ACETAMIDE

2-{[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-N~1~-(3-FLUOROPHENYL)ACETAMIDE

Cat. No.: B4952593
M. Wt: 392.8 g/mol
InChI Key: DIOODIPJOMNHQC-UHFFFAOYSA-N
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Description

2-{[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-N~1~-(3-FLUOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a dioxotetrahydropyrrol ring, and a fluorophenylacetamide moiety, making it an interesting subject for scientific research.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3S/c19-11-4-6-14(7-5-11)22-17(24)9-15(18(22)25)26-10-16(23)21-13-3-1-2-12(20)8-13/h1-8,15H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOODIPJOMNHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-N~1~-(3-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Dioxotetrahydropyrrol Ring: This can be achieved through a cyclization reaction involving a suitable dicarbonyl compound and an amine.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the dioxotetrahydropyrrol intermediate.

    Attachment of the Fluorophenylacetamide Moiety: This is typically done through an amide coupling reaction using a fluorophenyl acetic acid derivative and the intermediate from the previous step.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-N~1~-(3-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-N~1~-(3-FLUOROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-N~1~-(3-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-N~1~-(3-FLUOROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-{[1-(4-chlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]sulfany}-N~1~-(3-fluorophenyl)acetamide is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H18ClN3O3S
  • Molecular Weight : 391.9 g/mol
  • IUPAC Name : 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-ethyl-1-(furan-2-ylmethyl)thiourea
  • InChI Key : ACXJGUJLYZIBCV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, suggesting potential anticancer properties.
  • Receptor Modulation : Its structure allows it to act as a ligand for various receptors, which could modulate signaling pathways within cells.

Biological Activities

The compound exhibits a range of biological activities, including:

Anticancer Activity

Research indicates that similar compounds targeting specific enzymes can lead to reduced tumor growth. The presence of the chlorophenyl and pyrrolidine groups enhances binding affinity to target proteins involved in cancer progression.

Antimicrobial Properties

Thiourea derivatives have been studied for their antimicrobial effects. The compound's ability to inhibit microbial enzymes suggests potential applications in treating infections .

Other Potential Activities

Preliminary studies also indicate possible antiviral and anti-inflammatory effects, although more research is needed to confirm these activities and elucidate the underlying mechanisms .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into potential applications:

StudyFindings
Study 1Demonstrated that thiourea derivatives can inhibit specific cancer cell lines by targeting metabolic enzymes.
Study 2Found that similar compounds exhibited significant antibacterial activity against Gram-positive bacteria.
Study 3Reported promising results in reducing inflammation markers in vitro using related structures.

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